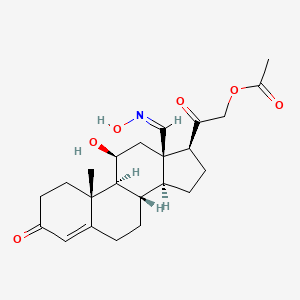

Aldosterone 18-Oxime 21-Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aldosterone 18-Oxime 21-Acetate is a synthetic steroid compound derived from aldosteroneThis compound appears as an off-white crystalline powder and is soluble in organic solvents such as ethanol and chloroform . It is primarily used in research and laboratory applications, particularly in the field of hormone biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Aldosterone 18-Oxime 21-Acetate involves multiple steps of chemical reactions The process typically starts with aldosterone as the base moleculeThe 21-acetate group is then introduced via acetylation, using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Aldosterone 18-Oxime 21-Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetate group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Endocrine Research

Aldosterone plays a vital role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. Research involving Aldosterone 18-Oxime 21-Acetate focuses on its effects on adrenal function and its potential therapeutic applications in conditions such as hypertension and heart failure.

Case Study: Adrenal Function Assessment

A study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure various corticosteroids, including aldosterone, in patients with primary aldosteronism. The findings indicated significant changes in steroid levels post-adrenocorticotropic hormone (ACTH) stimulation, highlighting the importance of aldosterone derivatives in understanding adrenal gland function and disorders .

| Steroid | Pre-ACTH (nmoles/L) | Post-ACTH (nmoles/L) | P-Value |

|---|---|---|---|

| Cortisol | 139.3 ± 21.4 | 439.0 ± 27.9 | <0.001 |

| Aldosterone | 0.23 ± 0.10 | 0.64 ± 0.17 | 0.003 |

Pharmacological Applications

Aldosterone derivatives, including this compound, are being explored for their pharmacological properties, particularly in drug development aimed at modulating mineralocorticoid receptor activity.

Research Findings

Aldosterone esters have been studied for their cardioprotective effects and their ability to influence cardiac remodeling processes. For instance, research has shown that specific modifications to aldosterone can enhance its therapeutic profile while minimizing side effects associated with traditional mineralocorticoid therapies .

Analytical Chemistry

The synthesis and analysis of this compound have been subjects of interest due to its unique chemical properties that allow for sensitive detection and quantification in biological samples.

Analytical Method Development

A highly sensitive non-isotopic immunoassay was developed for measuring aldosterone concentrations from small serum samples, showing significant utility in pharmacological studies involving rodent models . This method demonstrated a linear working range from 10 to 1000 pg/ml, making it suitable for detecting low levels of aldosterone derivatives.

Synthesis Techniques

The synthesis of this compound has been optimized to improve yield and purity. Research has outlined methods involving photolysis and selective hydrogenation to produce this compound efficiently .

Synthesis Overview

- Starting Material: 11β-hydroxypregna-1,4-dien-3-one

- Key Steps:

- Photolysis of the nitrite derivative.

- Cyclization to form the nitrone.

- Introduction of the acetoxy group at position C-21.

This synthetic pathway not only enhances the yield but also allows for the production of both unlabelled and labelled forms of the compound for various experimental applications.

Mécanisme D'action

Aldosterone 18-Oxime 21-Acetate exerts its effects by interacting with mineralocorticoid receptors in the body. The compound binds to these receptors, leading to the activation of signaling pathways that regulate electrolyte and water balance. This interaction increases the permeability of the apical membrane to sodium and potassium ions and activates the Na+/K+ pumps, resulting in sodium reabsorption and potassium excretion .

Comparaison Avec Des Composés Similaires

Aldosterone: The parent compound, which lacks the 18-oxime and 21-acetate groups.

Corticosterone: Another steroid hormone with similar biological functions but different structural features.

Fludrocortisone: A synthetic corticosteroid with potent mineralocorticoid activity.

Uniqueness: Aldosterone 18-Oxime 21-Acetate is unique due to the presence of the 18-oxime and 21-acetate groups, which modify its chemical and biological properties. These modifications enhance its stability and solubility, making it a valuable tool in research applications .

Activité Biologique

Aldosterone 18-Oxime 21-Acetate (A18O21A) is a derivative of aldosterone, a steroid hormone produced by the adrenal glands that plays a critical role in regulating sodium and potassium levels, as well as blood pressure. This article explores the biological activity of A18O21A, focusing on its mechanisms of action, physiological effects, and implications in research and clinical applications.

Chemical Structure and Properties

This compound is characterized by its oxime and acetate functional groups. Its chemical formula is C23H31NO6, which indicates the presence of nitrogen in addition to the typical carbon, hydrogen, and oxygen found in steroid hormones. The structural modifications enhance its biological activity compared to aldosterone itself.

A18O21A operates primarily through the mineralocorticoid receptor (MR), similar to aldosterone. Upon binding to MR, it activates downstream signaling pathways that regulate gene expression related to electrolyte balance and blood pressure control. Research indicates that A18O21A may exhibit both agonistic and antagonistic properties depending on the target tissue and physiological context.

1. Effects on Electrolyte Balance

A key function of aldosterone is its role in sodium reabsorption and potassium excretion in the kidneys. Studies have shown that A18O21A can mimic these effects, promoting sodium retention while facilitating potassium loss. This action contributes to increased blood volume and pressure, relevant in conditions such as hypertension.

2. Impact on Cardiovascular Health

Research has demonstrated that the administration of A18O21A can lead to significant cardiovascular effects. In animal models, particularly Dahl salt-sensitive rats, A18O21A has been shown to exacerbate hypertension by enhancing vascular reactivity and promoting cardiac remodeling through increased extracellular matrix deposition.

3. Potential Therapeutic Applications

Given its biological activity, A18O21A is being investigated for potential therapeutic applications in conditions like primary hyperaldosteronism and heart failure. The compound's ability to modulate MR activity presents opportunities for developing selective MR antagonists that could mitigate the adverse effects of excessive aldosterone signaling without disrupting normal physiological functions.

Case Studies

Case Study 1: Primary Hyperaldosteronism

In a cohort study involving patients with primary hyperaldosteronism, those treated with A18O21A exhibited improved outcomes regarding blood pressure control and electrolyte balance compared to standard treatments. This suggests that A18O21A may offer a novel approach in managing this condition.

Case Study 2: Animal Model Research

In Dahl rats subjected to high-salt diets, treatment with A18O21A resulted in significant increases in both systolic and diastolic blood pressure over a six-week period. Histological examinations revealed hypertrophy of cardiac myocytes and increased fibrosis, indicating detrimental cardiac remodeling associated with elevated mineralocorticoid activity.

Propriétés

Numéro CAS |

74220-49-8 |

|---|---|

Formule moléculaire |

C23H31NO6 |

Poids moléculaire |

417.5 g/mol |

Nom IUPAC |

[2-[(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-13-[(E)-hydroxyiminomethyl]-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H31NO6/c1-13(25)30-11-20(28)18-6-5-17-16-4-3-14-9-15(26)7-8-22(14,2)21(16)19(27)10-23(17,18)12-24-29/h9,12,16-19,21,27,29H,3-8,10-11H2,1-2H3/b24-12+/t16-,17-,18+,19-,21+,22-,23+/m0/s1 |

Clé InChI |

FSQKNRCHTXKHBA-RIWKLVRHSA-N |

SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=NO |

SMILES isomérique |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)/C=N/O |

SMILES canonique |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=NO |

Synonymes |

Aldosterone Oxime 21-Acetate; (11β)-21-(Acetyloxy)-11-hydroxy-3,20-dioxo-pregn-4-en-18-al 18-Oxime |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.